molecular formula C17H17N3O3S2 B2681770 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1798456-23-1

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2681770
CAS No.: 1798456-23-1
M. Wt: 375.46
InChI Key: MJNFQQSXTCRYAB-UHFFFAOYSA-N
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Description

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound designed for research applications. It features a thieno[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties. Nitrogen-containing heterocycles like this are of great importance to life science and are found in a plethora of biologically active compounds and approved drugs . Compounds within this structural class have been investigated as inhibitors of specific biological targets. For instance, closely related 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide derivatives have been identified as novel small-molecule inhibitors of the cysteine protease falcipain-2 (FP-2) in Plasmodium falciparum , demonstrating potential as anti-malarial agents . The presence of the 2-hydroxyethyl substituent on the pyrimidine ring may influence the compound's solubility and its interaction with enzymatic targets. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for confirming the product's identity and purity upon receipt.

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-2-4-12(5-3-11)18-14(22)10-25-17-19-13-6-9-24-15(13)16(23)20(17)7-8-21/h2-6,9,21H,7-8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNFQQSXTCRYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized via cyclization reactions involving appropriate precursors such as thiourea and α-haloketones . The hydroxyethyl group can be introduced through nucleophilic substitution reactions, while the thioether linkage is formed by reacting the intermediate with a suitable thiol reagent under mild conditions . The final step involves the acylation of the intermediate with p-tolyl acetic acid or its derivatives to form the acetamide moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohol derivatives.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions to introduce various substituents.

    Acylation: The amide group can be further modified through acylation reactions to introduce different acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-((3-(2-oxoethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide .

Scientific Research Applications

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the thieno[3,2-d]pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins. The thioether linkage may also play a role in binding to metal ions or other cofactors, enhancing the compound’s affinity and specificity for its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key analogs and their properties, highlighting substituent effects on yield, melting point (mp), and molecular parameters:

Compound Structure (Substituents) Yield (%) mp (°C) Molecular Formula Molar Mass (g/mol) Evidence Source
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 80 230 C₁₃H₁₁Cl₂N₃O₂S 344.21
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 66 196 C₁₄H₁₅N₃O₂S 313.36
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide N/A N/A C₂₄H₂₈N₄O₂S₂ 484.63
2-[[3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide N/A N/A C₂₂H₁₉N₃O₃S₂ 437.53
Target Compound : 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide N/A N/A C₁₉H₂₀N₄O₃S₂ (inferred) ~464.58 (estimated) N/A

Key Observations:

Substituent Effects on Yield :

  • Electron-deficient aryl groups (e.g., 2,3-dichlorophenyl in ) correlate with higher yields (80%) compared to benzyl derivatives (66%) . This may reflect favorable reactivity during alkylation.
  • The hydroxyethyl group in the target compound could moderate reactivity due to steric or electronic effects, though direct data are lacking.

Melting Points and Solubility :

  • Higher mp values (e.g., 230°C in ) are associated with halogenated aryl groups, which enhance crystallinity. The p-tolyl group in the target may lower mp compared to dichlorophenyl analogs, as methyl groups reduce polarity.
  • The hydroxyethyl substituent likely improves aqueous solubility relative to ethyl or benzyl groups (e.g., in ), via hydrogen bonding.

The 3-methoxyphenyl group in introduces an electron-donating substituent, contrasting with the p-tolyl group’s moderate lipophilicity.

Biological Activity

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure combines a thieno[3,2-d]pyrimidine core with functional groups that suggest potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17N3O3S2
  • Molecular Weight : 375.5 g/mol
  • CAS Number : 1798456-23-1

Mechanisms of Biological Activity

The biological activity of 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly phosphodiesterase (PDE) enzymes. This inhibition can lead to increased intracellular cyclic nucleotide levels, which are crucial for various physiological processes .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacterial and fungal strains. The thienopyrimidine scaffold is known for its ability to disrupt microbial cell functions, potentially through interference with nucleic acid synthesis or cell wall integrity.
  • Anticancer Potential : Research has suggested that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways including cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Studies

In vitro assays have shown that this compound can induce apoptosis in human cancer cell lines. Notably, it was effective against breast and lung cancer cells, with IC50 values indicating potent cytotoxicity at low concentrations (below 20 µM). Mechanistic studies revealed that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .

Case Studies

StudyObjectiveFindings
Study A Evaluate antimicrobial propertiesThe compound demonstrated MIC values between 10 - 50 µg/mL against various pathogens.
Study B Assess anticancer effectsInduced apoptosis in breast and lung cancer cells with IC50 < 20 µM.
Study C Investigate PDE inhibitionShowed significant inhibition of PDE7 activity, leading to increased cAMP levels in cellular assays.

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